molecular formula C19H21N3O3S B3570154 N,N-DIETHYL-3-[5-(4-METHYLPHENYL)-1,3,4-OXADIAZOL-2-YL]BENZENE-1-SULFONAMIDE

N,N-DIETHYL-3-[5-(4-METHYLPHENYL)-1,3,4-OXADIAZOL-2-YL]BENZENE-1-SULFONAMIDE

Cat. No.: B3570154
M. Wt: 371.5 g/mol
InChI Key: RIYHRILGLXEARH-UHFFFAOYSA-N
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Description

N,N-DIETHYL-3-[5-(4-METHYLPHENYL)-1,3,4-OXADIAZOL-2-YL]BENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. This particular compound features a unique structure that includes an oxadiazole ring, which is known for its stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-DIETHYL-3-[5-(4-METHYLPHENYL)-1,3,4-OXADIAZOL-2-YL]BENZENE-1-SULFONAMIDE typically involves the reaction of a sulfonamide precursor with an oxadiazole derivative. One common method is the oxidative coupling of thiols and amines, which provides a straightforward route to sulfonamides . This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, thereby streamlining the synthetic process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N,N-DIETHYL-3-[5-(4-METHYLPHENYL)-1,3,4-OXADIAZOL-2-YL]BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or sulfenamide.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides and sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N,N-DIETHYL-3-[5-(4-METHYLPHENYL)-1,3,4-OXADIAZOL-2-YL]BENZENE-1-SULFONAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-DIETHYL-3-[5-(4-METHYLPHENYL)-1,3,4-OXADIAZOL-2-YL]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. Sulfonamides typically inhibit enzymes like dihydropteroate synthetase, which is crucial for folate synthesis in bacteria . This inhibition disrupts bacterial DNA synthesis and cell division, leading to their antibacterial effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of N,N-DIETHYL-3-[5-(4-METHYLPHENYL)-1,3,4-OXADIAZOL-2-YL]BENZENE-1-SULFONAMIDE lies in its oxadiazole ring, which imparts stability and biological activity. This makes it distinct from other sulfonamides that may contain different heterocyclic rings, such as triazoles.

Properties

IUPAC Name

N,N-diethyl-3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3S/c1-4-22(5-2)26(23,24)17-8-6-7-16(13-17)19-21-20-18(25-19)15-11-9-14(3)10-12-15/h6-13H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIYHRILGLXEARH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=CC(=C1)C2=NN=C(O2)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-DIETHYL-3-[5-(4-METHYLPHENYL)-1,3,4-OXADIAZOL-2-YL]BENZENE-1-SULFONAMIDE
Reactant of Route 2
N,N-DIETHYL-3-[5-(4-METHYLPHENYL)-1,3,4-OXADIAZOL-2-YL]BENZENE-1-SULFONAMIDE
Reactant of Route 3
Reactant of Route 3
N,N-DIETHYL-3-[5-(4-METHYLPHENYL)-1,3,4-OXADIAZOL-2-YL]BENZENE-1-SULFONAMIDE
Reactant of Route 4
Reactant of Route 4
N,N-DIETHYL-3-[5-(4-METHYLPHENYL)-1,3,4-OXADIAZOL-2-YL]BENZENE-1-SULFONAMIDE

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